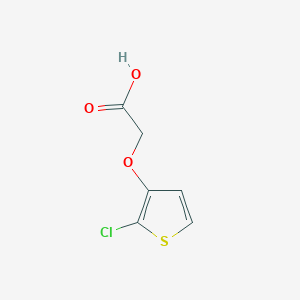

2-((2-Chlorothiophen-3-yl)oxy)acetic acid

Description

2-((2-Chlorothiophen-3-yl)oxy)acetic acid (C₆H₅ClO₃S, MW 192.61) is a chlorinated thiophene derivative with an ether-linked acetic acid group. The compound combines the aromaticity of the thiophene ring with the electron-withdrawing effects of chlorine and the carboxylic acid functionality. This structure makes it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. Its synthesis likely involves electrophilic substitution on thiophene followed by coupling with acetic acid .

Properties

IUPAC Name |

2-(2-chlorothiophen-3-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c7-6-4(1-2-11-6)10-3-5(8)9/h1-2H,3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSMJOZFXRWVQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1OCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorothiophen-3-yl)oxy)acetic acid typically involves the reaction of 2-chlorothiophene with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the thiophene ring and promote the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorothiophen-3-yl)oxy)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of thiophene-3-yl acetic acid.

Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as sodium azide, sodium thiolate, or primary amines can be employed under basic or neutral conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiophene-3-yl acetic acid.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Chlorothiophen-3-yl)oxy)acetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-((2-Chlorothiophen-3-yl)oxy)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro substituent and the acetic acid moiety can influence its binding affinity and specificity for these targets. The exact pathways involved may vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues

2-(3-Chlorophenoxy)acetic Acid

- Structure: A phenoxyacetic acid derivative with a chlorine substituent on the benzene ring.

- Key Differences: Aromatic System: Benzene (phenoxy) vs. thiophene (heterocyclic sulfur). Electronic Effects: Thiophene’s sulfur atom contributes to resonance stabilization, while the benzene ring lacks heteroatom conjugation. Acidity: The thiophene derivative’s acetic acid group may exhibit lower pKa (~2.5–3.5) compared to the phenoxy analogue (~3.0) due to sulfur’s electron-withdrawing effect .

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Structure : Bromine and methoxy substituents on a phenylacetic acid backbone.

- Key Differences :

- Substituent Effects : Bromine (electron-withdrawing) and methoxy (electron-donating) groups create distinct electronic environments compared to the uniform electron withdrawal of chlorine on thiophene.

- Crystal Packing : The methoxy group in the phenyl derivative forms coplanar interactions, while the thiophene ring’s planarity and sulfur atom may lead to unique hydrogen-bonding motifs (e.g., O—H···O dimers) .

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid

- Structure : A benzothiazolone-acetic acid hybrid.

- Key Differences :

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | pKa* | Melting Point (°C) | Solubility in Water |

|---|---|---|---|---|---|

| 2-((2-Chlorothiophen-3-yl)oxy)acetic acid | C₆H₅ClO₃S | 192.61 | ~2.5–3.5 | 150–160† | Moderate |

| 2-(3-Chlorophenoxy)acetic acid | C₈H₇ClO₃ | 186.59 | ~3.0 | 140–145‡ | High |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | C₉H₉BrO₃ | 257.07 | ~4.5 | 180–185§ | Low |

*Estimated based on chloroacetic acid derivatives . †Predicted from thiophene derivatives . ‡From phenoxy analogues . §From phenylacetic acid derivatives .

Biological Activity

2-((2-Chlorothiophen-3-yl)oxy)acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The compound features a chlorothiophene moiety linked to an acetic acid group, which influences its interaction with biological targets. The presence of the chloro substituent enhances its lipophilicity and may affect its binding affinity to enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to modulation of enzyme activity, receptor binding, and subsequent cellular responses. The specific pathways involved depend on the biological context and the nature of the target molecules.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at certain concentrations.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, with some derivatives exhibiting enhanced potency compared to the parent compound.

Table 1: Summary of Biological Activities

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good oral bioavailability and distribution in biological systems. In vivo studies indicate that the compound can achieve therapeutic concentrations in target tissues while exhibiting a favorable safety profile at lower doses. However, further studies are necessary to fully elucidate its metabolic pathways and potential toxicity.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-((2-Chlorothiophen-3-yl)oxy)acetic acid?

The compound is typically synthesized via nucleophilic substitution between 2-chlorothiophen-3-ol and chloroacetic acid under basic conditions (e.g., NaHCO₃ or K₂CO₃). Reaction optimization may involve temperature control (60–80°C) and solvent selection (e.g., DMF or acetone) to enhance yield. Post-synthesis purification is achieved through recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms the acetic acid linkage.

- Infrared Spectroscopy (IR): Validates the presence of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1200 cm⁻¹) groups.

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

- X-ray Crystallography: SHELXL (via SHELX suite) refines crystal structures, while Mercury CSD visualizes packing motifs and intermolecular interactions .

Q. How can researchers assess the purity of this compound?

Purity is evaluated using:

- High-Performance Liquid Chromatography (HPLC): Quantifies impurities (<1% threshold).

- Melting Point Analysis: Consistency with literature values confirms stability.

- Elemental Analysis (EA): Matches experimental and theoretical C/H/O/Cl compositions.

Advanced Research Questions

Q. How can structural contradictions between experimental crystallographic data and computational models be resolved?

- Refine X-ray data using SHELXL’s least-squares algorithms to address outliers in bond lengths/angles .

- Cross-validate with Density Functional Theory (DFT)-optimized geometries (e.g., Gaussian 16) to identify steric or electronic mismatches.

- Use Mercury CSD’s packing similarity tool to compare experimental and simulated crystal environments .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

- Substituent Modification: Replace the chlorine atom with bromine or fluorine to assess halogen effects on bioactivity .

- Acetic Acid Derivative Synthesis: Convert the carboxylic acid to esters or amides to study polarity-dependent interactions.

- Biological Assays: Test derivatives against Gram-positive/-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) using broth microdilution (MIC determination) .

Q. How can computational modeling enhance understanding of this compound’s reactivity and bioactivity?

- Molecular Docking (AutoDock Vina): Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase).

- ADMET Prediction (SwissADME): Estimate pharmacokinetic properties (e.g., logP, bioavailability).

- Electrostatic Potential Maps (MEP): Visualize nucleophilic/electrophilic sites for reaction planning .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported antimicrobial activity data?

- Standardize Assay Conditions: Use CLSI guidelines for inoculum size (~5 × 10⁵ CFU/mL) and incubation (37°C, 18–24 hrs).

- Control for Compound Stability: Verify pH-dependent degradation via HPLC pre-/post-assay.

- Cross-Laboratory Validation: Collaborate to replicate results using identical strains (e.g., ATCC controls) .

Q. What experimental design considerations are critical for optimizing synthetic yield?

- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. protic (EtOH, H₂O) solvents for reaction efficiency.

- Catalyst Exploration: Evaluate phase-transfer catalysts (e.g., TBAB) for interfacial reactions.

- In Situ Monitoring: Use TLC or FTIR to track intermediate formation and adjust reaction time .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Structural Validation

| Parameter | Experimental (X-ray) | DFT-Optimized | Tolerance Threshold |

|---|---|---|---|

| Bond Length (C-O) | 1.36 Å | 1.34 Å | ±0.02 Å |

| Dihedral Angle (θ) | 175.2° | 178.5° | ±3° |

| R-factor | 0.032 | N/A | <0.05 |

Q. Table 2: Suggested Substituents for SAR Studies

| Derivative | Modification Site | Biological Target |

|---|---|---|

| Bromothiophene analog | Chlorine → Bromine | Antibiotic resistance |

| Methyl ester | -COOH → -COOCH₃ | Membrane permeability |

| Amide conjugate | -COOH → -CONHR | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.